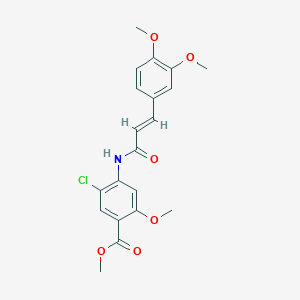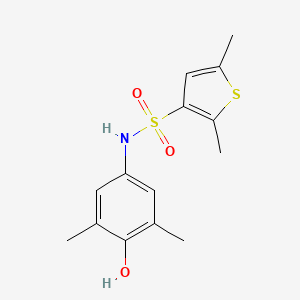![molecular formula C10H6F6N4 B1224234 [5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine CAS No. 241488-23-3](/img/structure/B1224234.png)
[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine
Overview
Description
[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine and its derivatives are of significant interest due to their unique chemical and physical properties. These compounds have been explored in various fields, including fluorescent materials, polymers, and as intermediates in organic synthesis. Their structural characteristics, such as the presence of trifluoromethyl groups and the naphthyridine backbone, contribute to their distinctive chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions and hydrazine chemistry. For example, fluorinated polyimides and naphthyridine derivatives have been synthesized through reactions involving hydrazine and various aromatic or halogenated precursors. These methods typically employ hydrazine or its derivatives to introduce or modify the naphthyridinyl moieties, indicating a versatile approach to accessing a range of related compounds (Chung et al., 2009).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives, including those with bis(trifluoromethyl) groups, is characterized by their planar, aromatic naphthyridinyl core. This structure is crucial for their electronic properties and reactivity. The incorporation of trifluoromethyl groups further influences the electronic distribution within the molecule, affecting its chemical behavior and interaction with light, as seen in fluorescent materials research (Huifang-Jie Li et al., 2010).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclocondensations, which have been utilized in synthesizing complex structures with antimicrobial activity. The presence of trifluoromethyl groups and the naphthyridin-2-yl moiety allows for diverse chemical transformations, leading to novel compounds with significant biological activities (Ambala Nageswara Rao et al., 2023).
Physical Properties Analysis
The physical properties of these compounds, such as their solubility, fluorescence, and thermal stability, are influenced by their molecular structure. The fluorinated segments contribute to the solubility in organic solvents and lower the dielectric constant, making them suitable for applications in electronic materials. The structural arrangement, including the naphthyridinyl core, plays a critical role in determining their fluorescence properties, which is essential for designing fluorescent probes and materials (C. Chung et al., 2008).
Scientific Research Applications
Overview of Biological Activities and Applications
The scientific research on [5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine and related hydrazine derivatives spans various fields, highlighting their potential in therapeutic and medicinal research. These compounds exhibit a broad spectrum of biological properties, including antimicrobial, anticancer, and antitubercular activities. Their unique chemical structure contributes to their utility in the development of new pharmacological agents.
Antimicrobial and Antitubercular Properties
Hydrazine derivatives, including [5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine, have been studied for their antimicrobial properties. Research indicates that these compounds can serve as potential agents against various bacterial and fungal pathogens. For example, specific hydrazinecarboxamides demonstrated significant activity against Mycobacterium tuberculosis, suggesting their utility in antitubercular therapy (M. Asif, 2014).
Anticancer Activity
The 1,8-naphthyridine derivatives, a class to which [5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine belongs, have garnered interest due to their varied biological activities, particularly in anticancer research. These compounds have shown potential in the treatment of various cancers, underscoring the importance of further investigation into their mechanisms of action and therapeutic applications (Alka Madaan et al., 2015).
Environmental and Analytical Applications
Beyond pharmacological applications, hydrazine derivatives are also explored for environmental and analytical uses, such as in the development of electrochemical sensors for hydrazine detection. Graphene-based nanomaterials have been utilized to enhance the sensitivity and selectivity of these sensors, indicating the versatility of hydrazine derivatives in various scientific domains (Manorama Singh et al., 2022).
properties
IUPAC Name |
[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6N4/c11-9(12,13)5-3-6(10(14,15)16)18-8-4(5)1-2-7(19-8)20-17/h1-3H,17H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGWFTGHRLCDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203280 | |
| Record name | 7-Hydrazinyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine | |
CAS RN |
241488-23-3 | |
| Record name | 7-Hydrazinyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241488-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydrazinyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[4-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1224153.png)
![2-[2-[[5-[1-(Dimethylamino)propyl]-4-[2-(4-morpholinyl)ethyl]-1,2,4-triazol-3-yl]thio]ethylamino]ethanol](/img/structure/B1224154.png)
![2-[(4-Fluorophenoxy)methyl]-5-(1-piperidinyl)-4-oxazolecarbonitrile](/img/structure/B1224155.png)

![2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B1224158.png)



![5-[(2-Cyanoethylthio)methyl]-2-benzofurancarboxylic acid](/img/structure/B1224166.png)
![4-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B1224167.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[5-[(4-chlorophenoxy)methyl]-2-furanyl]methanone](/img/structure/B1224171.png)

![N-[4-[4-(1-oxopropyl)-1-piperazinyl]phenyl]-2-furancarboxamide](/img/structure/B1224173.png)
